2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2,4-dibromobenzylthio group
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to key biological molecules .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation or disruption of chemical bonds .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of pharmaceuticals and agrochemicals .
Pharmacokinetics
Imidazole derivatives are generally known to have good bioavailability and are often substrates for pgp and inhibitors of cyp3a4 .
Result of Action
Imidazole derivatives are known to have a broad spectrum of bioactivities, including antimicrobial and antifungal activities .
Action Environment
The activity of imidazole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2,4-dibromobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (80-100°C) for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as copper or palladium complexes, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atoms using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc in acetic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Debrominated benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Industrial Chemistry: It serves as a corrosion inhibitor for metals and alloys, protecting them from oxidative damage in harsh environments.
Comparison with Similar Compounds
Similar Compounds
2-(4-pyridyl)benzimidazole: Acts as a mixed-type inhibitor with predominant cathodic effectiveness.
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: Synthesized for their potential biological activities.
Uniqueness
2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with metal surfaces or specific biological targets .
Properties
IUPAC Name |
2-[(2,4-dibromophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2S/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFWGSBZRJODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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